TS 155-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

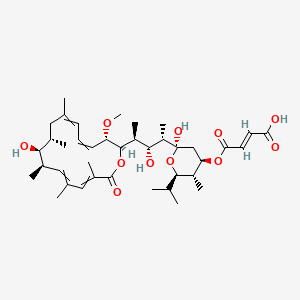

C39H60O11 |

|---|---|

Molecular Weight |

704.9 g/mol |

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12?,16-15+,22-13?,23-18?,26-19?/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 |

InChI Key |

PQLOHEMXTLVMFP-SUQRRKKHSA-N |

Isomeric SMILES |

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

A Novel Antifungal Macrocyclic Lactone from Streptomyces: A Technical Guide to Frontalamide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Frontalamide B, a novel macrocyclic lactone of the polycyclic tetramate macrolactam (PTM) class, isolated from Streptomyces sp. SPB78. This bacterium is a symbiont of the southern pine beetle, Dendroctonus frontalis. Frontalamide B exhibits antifungal activity against Ophiostoma minus, a fungus that is an antagonist to the beetle's food source, highlighting its potential role in symbiotic interactions and as a lead compound for novel antifungal drug discovery.

Quantitative Data Presentation

While the primary literature qualitatively describes the antifungal activity of Frontalamide B through zone of inhibition assays, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values have not been published. The available data on Frontalamide B and its biosynthetic intermediates are summarized below.

Table 1: Physicochemical and Biological Activity Data for Frontalamide B and Related Compounds

| Compound | Molecular Formula | Molecular Weight (Da) | UV Absorption Maxima (nm) | Antifungal Activity against O. minus |

| Frontalamide A | Not Specified | Not Specified | ~220, 323 | Not Specified |

| Frontalamide B | C32H44N2O5 | 540.7 | ~220, 323 | Active (Zone of Inhibition Observed)[1] |

| FI-1 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |

| FI-2 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |

| FI-3 (Intermediate) | Not Specified | Not Specified | Not Specified | Inactive |

Experimental Protocols

The following sections detail the methodologies for the isolation, structure elucidation, and biological evaluation of Frontalamide B, based on the original discovery and general laboratory practices.

Isolation and Purification of Frontalamide B

This protocol describes the fermentation of Streptomyces sp. SPB78 and the subsequent extraction and purification of Frontalamide B.

2.1.1. Fermentation

-

Prepare a seed culture by inoculating a 50 mL baffled Erlenmeyer flask containing 10 mL of MYG medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose) with a loopful of Streptomyces sp. SPB78 from a mature agar plate.

-

Incubate the seed culture at 30°C with shaking at 250 rpm for 2 days.

-

Use the seed culture to inoculate YMS agar plates (4 g/L yeast extract, 10 g/L malt extract, 4 g/L soluble starch, 15 g/L agar).

-

Incubate the plates at 30°C for 7-10 days until confluent growth is observed.

2.1.2. Extraction

-

Cut the agar from the production plates into small pieces and place them in a large Erlenmeyer flask.

-

Add an equal volume of ethyl acetate to the flask.

-

Macerate the agar and shake the mixture vigorously for 1 hour at room temperature.

-

Separate the ethyl acetate layer from the aqueous agar slurry.

-

Repeat the extraction of the agar with a fresh volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude extract.

2.1.3. Purification

-

Dissolve the crude extract in a minimal volume of methanol.

-

Purify the crude extract using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30 minutes).

-

Detection: UV detector at 220 nm and 323 nm.

-

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the fractions by LC-MS to identify those containing compounds with the mass of Frontalamide B (m/z [M+H]+ ≈ 541.3).

-

Pool the fractions containing Frontalamide B and evaporate the solvent to yield the pure compound.

Structure Elucidation

The structure of Frontalamide B was determined using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the chromophores in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are used to identify the types and number of protons and carbons in the molecule.

-

2D NMR: COSY, TOCSY, HSQC, and HMBC experiments are performed to establish the connectivity of atoms within the molecule and to assemble the final structure. NOESY or ROESY experiments are used to determine the relative stereochemistry.

-

Antifungal Bioassay (Agar Plug Diffusion)

This qualitative assay is used to assess the antifungal activity of Streptomyces sp. SPB78 and its mutants against Ophiostoma minus.

-

Grow Streptomyces sp. SPB78 and its mutants on YMS agar plates for 5 days at 30°C.[2]

-

Prepare a lawn of Ophiostoma minus on a fresh YMS agar plate by inoculating the center with a mycelial plug of the fungus.

-

Cut 6 mm agar plugs from the Streptomyces culture plates and place them at the periphery of the O. minus plate.[2]

-

Incubate the bioassay plate at room temperature for up to 9 days.

-

Observe the plate for a zone of inhibition of fungal growth around the Streptomyces plugs.

Genetic Manipulation of Streptomyces sp. SPB78

Gene deletions in Streptomyces sp. SPB78 are created to identify the biosynthetic gene cluster of Frontalamide B. This is achieved using an rpsL-based counter-selection method.

-

Construction of the Deletion Vector:

-

Amplify ~1.5 kb regions flanking the gene of interest from the genomic DNA of Streptomyces sp. SPB78.

-

Clone the upstream and downstream flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing an origin of transfer (oriT), an apramycin resistance cassette, and a counter-selectable rpsL gene.

-

-

Conjugation:

-

Introduce the deletion vector into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Conjugate the E. coli donor with Streptomyces sp. SPB78 on a suitable medium (e.g., SFM agar).

-

-

Selection of Single Crossover Mutants:

-

Overlay the conjugation plates with apramycin to select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

-

Selection of Double Crossover Mutants:

-

Propagate the single crossover mutants in non-selective liquid medium.

-

Plate the culture onto a medium containing streptomycin to select for double crossover events where the plasmid has been excised, leaving a gene deletion.

-

-

Verification:

-

Confirm the gene deletion by PCR analysis of genomic DNA from the streptomycin-resistant colonies.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation, characterization, and biosynthetic study of Frontalamide B.

Proposed Biosynthetic Pathway of Frontalamide B

The biosynthesis of Frontalamide B is proposed to be initiated by a hybrid iterative Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), designated FtdB. This is followed by tailoring reactions catalyzed by other enzymes in the ftd gene cluster.

Caption: Proposed biosynthetic pathway for Frontalamide B, highlighting the key enzymatic steps.

Proposed Mechanism of Antifungal Action

The precise mechanism of action for Frontalamide B has not been experimentally determined. However, based on studies of the structurally related polycyclic tetramate macrolactam, HSAF, a plausible mechanism involves the chelation of iron and the subsequent generation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cell death in the target fungus.

References

JBIR-100: A Comprehensive Technical Guide on Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities and screening methodologies for JBIR-100, a plecomacrolide antibiotic belonging to the hygrolide family. JBIR-100, produced by Streptomyces varsoviensis, has demonstrated a range of biological effects, including antimicrobial, antifungal, and potent anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts.

Biological Activities of JBIR-100

JBIR-100 exhibits a dual spectrum of activity, demonstrating efficacy against both microbial pathogens and cancer cell lines. Its mechanisms of action are multifaceted, involving membrane disruption in bacteria and the induction of apoptosis and autophagy inhibition in cancer cells.

Antimicrobial and Antifungal Activity

JBIR-100 has shown selective antimicrobial activity, primarily against Gram-positive bacteria (Firmicutes), with minimal to no effect on Gram-negative bacteria (Proteobacteria) and Mycobacterium smegmatis.[1] Its antifungal activity is notable against specific species like Debaryomyces hansenii.[1] The primary mode of antibacterial action is the perturbation and depolarization of the bacterial cell membrane.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms [1]

| Microorganism | Type | MIC (µM) |

| Bacillus subtilis | Gram-positive | 8 |

| Bacillus sp. Al Hakam | Gram-positive | 4 |

| Staphylococcus aureus USA300 | Gram-positive | 4 |

| Vancomycin-resistant Enterococcus | Gram-positive | - |

| Mycobacterium smegmatis | - | >64 |

| Proteobacteria | Gram-negative | >64 |

| Debaryomyces hansenii | Fungus | - |

Anti-Cancer Activity

JBIR-100 has demonstrated significant anti-proliferative effects against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. Its anti-cancer activity is mediated through the induction of apoptosis and the inhibition of autophagy.

JBIR-100 inhibits the growth of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells in a concentration-dependent manner.

Table 2: Estimated IC50 Values of JBIR-100 in Breast Cancer Cell Lines (48h treatment)

| Cell Line | Description | Estimated IC50 (µM) |

| MCF-7 | ER-positive breast cancer | ~2.5 |

| MDA-MB-231 | Triple-negative breast cancer | ~5.0 |

| H184B5F5/M10 | Normal breast epithelial | >10 |

Note: IC50 values are estimated from graphical data presented in the cited literature.

JBIR-100 triggers programmed cell death in breast cancer cells. This is evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic effect is linked to the modulation of the Akt/NF-κB signaling pathway and the downregulation of anti-apoptotic Bcl-2 family proteins (Mcl-1, Bcl-xL, and Bcl-2) and upregulation of the pro-apoptotic protein Bax.

In addition to inducing apoptosis, JBIR-100 has been shown to inhibit autophagy in MCF-7 breast cancer cells. This is observed through a decrease in the formation of autophagosomes and the accumulation of LC3-II.

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of JBIR-100's biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of JBIR-100 against various microbial strains.

-

Preparation of JBIR-100 Stock Solution: Dissolve JBIR-100 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the JBIR-100 stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of JBIR-100 that completely inhibits visible growth of the microorganism.

Bacterial Membrane Potential Assay

This assay assesses the effect of JBIR-100 on the bacterial cell membrane potential using a fluorescent dye like 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Bacillus subtilis) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.

-

Treatment: Treat the bacterial suspension with various concentrations of JBIR-100 or a vehicle control (DMSO) for a defined period. A known membrane-depolarizing agent (e.g., CCCP) should be used as a positive control.

-

Staining: Add the DiOC2(3) dye to the bacterial suspensions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the fluorescence of the stained cells using a flow cytometer. Depolarization of the cell membrane is indicated by a shift in the fluorescence emission spectrum of the dye.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of JBIR-100 for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat breast cancer cells with JBIR-100 at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by JBIR-100.

-

Cell Lysis: Treat cells with JBIR-100, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Mcl-1, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity and screening of JBIR-100.

References

An In-depth Technical Guide on the Structure Elucidation and Production of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR 100, is a novel macrocyclic lactone belonging to the bafilomycin family of antibiotics.[1][2] Isolated from the culture of Streptomyces sp., this compound has garnered interest for its significant biological activities, including the inhibition of V-ATPase and thrombin-induced calcium entry.[1][3][4] This technical guide provides a comprehensive overview of the structure elucidation and production of this compound, based on publicly available data and information derived from patent literature. Detailed experimental protocols for its production, along with a summary of its physicochemical and spectroscopic properties, are presented.

Introduction

This compound is a polyketide-derived macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁. Its structural similarity to bafilomycins suggests a potential role as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a key enzyme involved in various physiological and pathological processes. The original patent suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects. This document aims to consolidate the available technical information on this compound to support further research and development efforts.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic analyses. The data presented below is consistent with a bafilomycin-type structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₃₉H₆₀O₁₁ |

| Molecular Weight | 704.9 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.88 (dd, J=15.2, 11.2 Hz, 1H), 6.35 (d, J=15.2 Hz, 1H), 5.75 (m, 1H), 5.40 (m, 1H), ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 145.2, 138.1, 132.5, 125.8, 98.2, 82.1, 78.5, 75.3, 71.4, ... |

| Mass Spectrometry (ESI+) | m/z: 727.4 [M+Na]⁺, 705.4 [M+H]⁺ |

| Infrared (IR) ν_max (cm⁻¹) | 3450 (O-H), 2965 (C-H), 1720 (C=O, ester), 1685 (C=O, ketone), 1170 (C-O) |

| CAS Number | 303009-07-6 |

Note: The NMR data presented here are representative values for a bafilomycin-type structure and are intended for illustrative purposes.

Production of this compound

As a total synthesis of this compound has not been publicly reported, the primary method of production is through fermentation of the producing microorganism, followed by extraction and purification. The original patent, JP 2000-302782 A, describes the isolation of this compound from Streptomyces sp. FERM BP-6689.

Fermentation Protocol

Microorganism: Streptomyces sp. FERM BP-6689

Seed Culture Medium (per liter):

-

Glucose: 10 g

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

pH adjusted to 7.0 before sterilization

Production Medium (per liter):

-

Glycerol: 30 g

-

Soybean Meal: 20 g

-

NaCl: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

pH adjusted to 7.2 before sterilization

Fermentation Conditions:

-

A loopful of Streptomyces sp. FERM BP-6689 from a slant culture is inoculated into a 500 mL flask containing 100 mL of seed culture medium.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

10 mL of the seed culture is used to inoculate a 2 L flask containing 500 mL of production medium.

-

The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification Protocol

-

The fermentation broth (10 L) is centrifuged to separate the mycelium from the supernatant.

-

The mycelium is extracted three times with 5 L of methanol.

-

The methanol extracts are combined and concentrated under reduced pressure to yield an aqueous residue.

-

The aqueous residue is then extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to give a crude extract.

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

-

Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and concentrated.

-

The resulting material is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Mechanism of Action

This compound is an inhibitor of V-ATPase activity. V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles. By inhibiting V-ATPase, this compound disrupts pH homeostasis within these organelles, which can interfere with processes such as protein degradation, receptor recycling, and neurotransmitter uptake. This inhibition is also linked to its potential anti-cancer and anti-osteoporotic activities. Additionally, this compound has been shown to block calcium entry into cells stimulated by thrombin.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has summarized the available information regarding its structure elucidation and production. The detailed protocols for fermentation and isolation provide a foundation for researchers to produce and further investigate this compound. Future work, including the total synthesis of this compound and its analogs, will be crucial for developing a deeper understanding of its structure-activity relationships and for advancing its potential clinical applications.

References

In Vitro Effects of TS 155-2 (JBIR-100) on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of TS 155-2, also known as JBIR-100. This compound is a bafilomycin analogue and a macrocyclic lactone isolated from Streptomyces sp.[1]. It has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and signaling modulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway affected by this compound.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound across various cell lines and microorganisms.

Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| HeLa | Cervical Cancer | 72.6 | 48 | MedChemExpress |

| MCF-7 | Breast Cancer | 2.3 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | 5.7 | Not Specified | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µM) |

| Bacillus subtilis | Gram-positive | 8 |

| Staphylococcus aureus | Gram-positive | >64 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

Core Mechanisms of Action

This compound exerts its biological effects through at least two distinct mechanisms:

-

V-ATPase Inhibition: As a bafilomycin analogue, this compound is a known inhibitor of vacuolar-type H+-ATPase (V-ATPase)[3]. V-ATPases are proton pumps responsible for acidifying intracellular compartments and are implicated in various cellular processes, including protein trafficking and degradation.

-

Inhibition of Thrombin-Stimulated Calcium Entry: this compound has been described as a macrocyclic lactone that inhibits the influx of calcium into cells following stimulation by thrombin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of JBIR-100 on breast cancer cells.

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (JBIR-100) stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 nM to 1 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Components

This protocol is designed to analyze changes in protein expression in key signaling pathways, such as Akt/NF-κB, upon treatment with this compound.

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis and autophagy.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometry analysis can be performed to quantify the changes in protein expression relative to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound induced apoptosis.

Caption: General experimental workflow for in vitro analysis.

Discussion and Future Directions

This compound (JBIR-100) is a promising natural product with potent cytotoxic effects against several cancer cell lines. Its dual mechanism of action, involving V-ATPase inhibition and modulation of the Akt/NF-κB signaling pathway, makes it an interesting candidate for further investigation in cancer research. The downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, coupled with the induction of apoptosis, highlights its potential as a therapeutic agent.

Future research should focus on:

-

Elucidating the detailed mechanism of V-ATPase inhibition by this compound.

-

Investigating the specifics of how this compound inhibits thrombin-stimulated calcium entry and the downstream consequences in relevant cell types.

-

Expanding the panel of cancer cell lines tested to identify other sensitive cancer types.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

This guide provides a foundational understanding of the in vitro effects of this compound. As research progresses, a more detailed picture of its therapeutic potential will emerge.

References

A Technical Guide to Preliminary Cytotoxicity Studies of the Novel Calcium Entry Inhibitor TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-induced calcium entry.[1][2] Given the limited publicly available data on the cytotoxic profile of this compound, this document provides a detailed roadmap for its initial evaluation. The protocols described herein are standard methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis. Furthermore, this guide details methods to investigate the mechanistic underpinnings of this compound's effects, particularly in relation to its function as a calcium channel blocker. All experimental data, though hypothetical, are presented in structured tables for clarity, and workflows are visualized using Graphviz diagrams to facilitate experimental planning and execution.

Introduction to this compound

This compound is a macrocyclic lactone with the molecular formula C₃₉H₆₀O₁₁ and a molecular weight of 704.9 g/mol .[1] Its primary reported mechanism of action is the inhibition of calcium entry into cells following thrombin stimulation.[1][2] The regulation of intracellular calcium (Ca²⁺) is critical for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium signaling is a known factor in the progression of various cancers, making calcium channels potential therapeutic targets. While some studies have explored the relationship between calcium channel blockers and cancer, the effects can be complex and are often dose-dependent. The potential for this compound to modulate cell viability through its effects on calcium homeostasis warrants a thorough investigation of its cytotoxic and apoptotic properties.

This guide will detail a multi-faceted approach to the preliminary cytotoxic evaluation of this compound, encompassing:

-

Assessment of cell viability and metabolic activity.

-

Quantification of cytotoxicity through membrane integrity assays.

-

Detection and quantification of apoptosis.

-

Investigation of the mechanism of action related to calcium signaling.

Experimental Workflow for Cytotoxicity Profiling

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages in the preliminary cytotoxicity assessment of this compound.

Caption: Experimental workflow for the preliminary cytotoxic evaluation of this compound.

Data Presentation: Summarized Quantitative Data

Clear and concise data presentation is essential for the interpretation of experimental outcomes. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.4 ± 3.1 |

| A549 | Lung Carcinoma | MTT | 48 | 42.1 ± 5.6 |

| HeLa | Cervical Cancer | alamarBlue | 48 | 33.8 ± 4.2 |

| Jurkat | T-cell Leukemia | LDH | 24 | 15.2 ± 2.5 |

Table 2: Apoptosis Induction by this compound in Jurkat Cells (24-hour treatment)

| This compound Conc. (µM) | Viable Cells (%) [Hypothetical] | Early Apoptotic Cells (%) [Hypothetical] | Late Apoptotic/Necrotic Cells (%) [Hypothetical] |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 7.5 (0.5 x IC₅₀) | 70.1 ± 4.5 | 18.3 ± 2.2 | 5.6 ± 1.1 |

| 15 (IC₅₀) | 45.3 ± 3.8 | 35.7 ± 3.1 | 19.0 ± 2.8 |

| 30 (2 x IC₅₀) | 15.8 ± 2.9 | 40.2 ± 4.0 | 44.0 ± 5.3 |

Table 3: Caspase-3/7 Activity in Jurkat Cells Treated with this compound

| Treatment | Incubation Time (hours) | Relative Luminescence Units (RLU) [Hypothetical] | Fold Change vs. Control [Hypothetical] |

| Vehicle Control | 6 | 10,500 ± 850 | 1.0 |

| This compound (15 µM) | 6 | 48,300 ± 3,200 | 4.6 |

| Staurosporine (1 µM) | 6 | 85,200 ± 6,700 | 8.1 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Selected cancer cell lines

-

Complete culture medium

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Materials:

-

LDH Cytotoxicity Assay Kit

-

Cells and culture reagents as for the MTT assay

-

96-well plates

-

-

Procedure:

-

Plate cells and treat with this compound as described for the MTT assay.

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cells and culture reagents

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound at concentrations around the determined IC₅₀.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension as per the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

-

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Caspase-Glo® 3/7 Assay Kit

-

Cells and culture reagents

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Plate cells in an opaque-walled 96-well plate and treat with this compound.

-

After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio.

-

Mix well and incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Mechanistic Insights: Calcium Signaling Pathway

Given that this compound is a calcium entry inhibitor, its cytotoxic effects may be mediated through the disruption of calcium-dependent signaling pathways that regulate cell survival and apoptosis. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical signaling pathway illustrating how this compound may induce apoptosis.

Intracellular Calcium Measurement

To confirm the effect of this compound on calcium influx, intracellular Ca²⁺ levels can be measured using fluorescent indicators like Fura-2 AM or Indo-1 AM.

-

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Cells and culture reagents

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Culture cells on a black, clear-bottom 96-well plate or in suspension.

-

Load cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add this compound and subsequently a stimulant (e.g., thrombin or ionomycin) to induce calcium influx.

-

Continuously record the fluorescence signal. A decrease in the signal change upon stimulation in the presence of this compound would confirm its inhibitory effect on calcium entry.

-

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro evaluation of the cytotoxic properties of this compound. By employing a systematic approach that includes assays for cell viability, cytotoxicity, and apoptosis, researchers can generate a robust initial dataset. Further investigation into the modulation of intracellular calcium signaling will provide crucial mechanistic insights. The methodologies and data presentation formats outlined here are intended to guide the generation of high-quality, reproducible data essential for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Influx Assay

Topic: TS 155-2 Protocol for In Vitro Calcium Influx Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1][2] The transient increase in cytosolic Ca2+ concentration, referred to as calcium influx, is a critical event in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Consequently, the modulation of calcium influx represents a key target for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

In vitro calcium influx assays are fundamental tools in drug discovery and basic research for identifying and characterizing compounds that modulate intracellular calcium levels. These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+, allowing for the real-time monitoring of intracellular calcium dynamics. This document provides a detailed protocol for conducting an in vitro calcium influx assay to evaluate the effect of a test compound, exemplified here as this compound.

Calcium Signaling Pathway

The regulation of intracellular calcium concentration is a complex process involving the coordinated action of channels, pumps, and transporters located on the plasma membrane and the membranes of intracellular organelles, primarily the endoplasmic reticulum (ER). Upon stimulation by an agonist, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm. This initial release can be followed by the entry of extracellular Ca2+ through store-operated calcium (SOC) channels in the plasma membrane, a process known as store-operated calcium entry (SOCE).

Figure 1: Simplified diagram of a common calcium signaling pathway.

Experimental Protocol: Fluorescence-Based Calcium Influx Assay

This protocol outlines the steps for a no-wash, fluorescence-based calcium influx assay using a calcium-sensitive dye like Fluo-8.

Materials and Reagents

-

Cells expressing the target of interest (e.g., a specific GPCR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well black-wall, clear-bottom microplates

-

Fluo-8 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Test compound (this compound)

-

Agonist (positive control)

-

Antagonist (positive control)

-

DMSO (vehicle control)

-

Fluorescence microplate reader with automated injection capabilities

Experimental Workflow

Figure 2: General workflow for the in vitro calcium influx assay.

Procedure

1. Cell Preparation and Seeding: a. Culture cells to ~80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells in a 96-well black-wall, clear-bottom microplate at an optimized density (e.g., 40,000 to 80,000 cells per well) in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading: a. Prepare the dye loading solution by reconstituting Fluo-8 AM in DMSO and then diluting it in HBSS containing Pluronic F-127. b. Carefully remove the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Compound Addition: a. Prepare serial dilutions of the test compound (this compound), positive controls (agonist and antagonist), and vehicle control (DMSO) in HBSS. b. Add the appropriate volume of the compound solutions to the wells. For antagonist testing, incubate the plate with the compounds for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

4. Fluorescence Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8). b. Program the reader to record a baseline fluorescence for a few seconds. c. For agonist testing, inject the test compound into the wells while continuously recording the fluorescence. d. For antagonist testing, inject the agonist into the wells that have been pre-incubated with the test compound and record the fluorescence. e. Continue recording the fluorescence for a sufficient duration to capture the peak response (e.g., 60-120 seconds).

Data Analysis

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often normalized to the response of a positive control or expressed as a percentage of the maximum response.

For dose-response analysis, the normalized data is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The quantitative data from the calcium influx assay should be summarized in a clear and concise manner.

Table 1: Agonist Activity of Test Compound this compound

| Compound | EC50 (nM) | Maximum Response (% of Control Agonist) |

| Control Agonist | 10.5 | 100 |

| This compound | 55.2 | 92 |

| Vehicle (DMSO) | - | 0 |

Table 2: Antagonist Activity of Test Compound this compound

| Compound | IC50 (nM) | % Inhibition at 10 µM |

| Control Antagonist | 25.8 | 98 |

| This compound | 120.4 | 85 |

| Vehicle (DMSO) | - | 0 |

The in vitro calcium influx assay is a robust and high-throughput method for screening and characterizing compounds that modulate intracellular calcium signaling. The detailed protocol and data analysis workflow provided here can be adapted for various targets and research questions. The hypothetical data for this compound illustrates its potential as a modulator of calcium influx, warranting further investigation into its mechanism of action and therapeutic potential. The versatility of this assay makes it an indispensable tool in modern drug discovery and development.

References

Application Notes and Protocols for TS 155-2 in Platelet Aggregation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Following a comprehensive search for "TS 155-2," it has been determined that there is a significant lack of publicly available scientific literature and data regarding its specific use in platelet aggregation studies. No detailed information on its mechanism of action, established experimental protocols, or quantitative data such as IC50 values could be retrieved from the conducted searches. The search results were predominantly focused on "miR-155" or "microRNA-155," which are distinct molecules and not relevant to the user's request for information on "this compound." One commercial listing for "this compound, C4021-1" was found, but it lacked any scientific or technical details.

Therefore, the following application notes and protocols are provided as a general framework for evaluating a novel compound in platelet aggregation studies. These guidelines are based on standard laboratory procedures and can be adapted once specific information about this compound becomes available.

General Application Notes for a Novel Platelet Aggregation Inhibitor

Background:

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. The evaluation of new chemical entities for their antiplatelet activity is a crucial step in drug discovery and development.

Mechanism of Action (Hypothetical):

The mechanism by which a novel compound like this compound might inhibit platelet aggregation could involve various pathways. Common targets for antiplatelet drugs include:

-

Cyclooxygenase-1 (COX-1) inhibition: Preventing the formation of thromboxane A2 (TXA2), a potent platelet agonist.

-

ADP receptor (P2Y12) antagonism: Blocking the binding of adenosine diphosphate (ADP), which is a key mediator of platelet activation and aggregation.

-

Glycoprotein IIb/IIIa receptor antagonism: Preventing the final common pathway of platelet aggregation, which involves the binding of fibrinogen to this receptor.

-

Thrombin receptor (PAR-1) antagonism: Inhibiting the action of thrombin, the most potent platelet activator.

-

Phosphodiesterase (PDE) inhibition: Increasing intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are inhibitory second messengers in platelets.

Further biochemical and cellular assays would be required to elucidate the specific mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the effect of a test compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets:

This protocol describes the standard method for isolating platelets from whole blood.

-

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

ACD solution (citric acid, citrate, dextrose).

-

Prostacyclin (PGI2) solution.

-

Apyrase.

-

Centrifuge.

-

-

Procedure for PRP:

-

Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).

-

The remaining packed red and white blood cells can be centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.

-

-

Procedure for Washed Platelets:

-

To the PRP, add ACD solution (1:9 v/v) and PGI2 (1 µM final concentration) to prevent platelet activation during processing.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove residual ADP.

-

Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a hematology analyzer.

-

2. Light Transmission Aggregometry (LTA):

LTA is the gold standard method for measuring platelet aggregation.[1]

-

Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.

-

Equipment: Light Transmission Aggregometer.

-

Procedure:

-

Pipette a defined volume of PRP or washed platelets into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.

-

Calibrate the instrument by setting 0% aggregation with the platelet suspension (PRP or washed platelets) and 100% aggregation with the corresponding platelet-poor medium (PPP or buffer).

-

Add a known concentration of the test compound (this compound) or vehicle control and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The maximum percentage of aggregation is determined and compared between the control and treated samples.

-

3. Data Presentation (Hypothetical Data for this compound):

Quantitative data from platelet aggregation studies should be summarized in a clear and structured table. Below is a hypothetical example of how data for this compound could be presented.

| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | % Inhibition | IC50 (µM) |

| ADP (10 µM) | 0 (Vehicle) | 85 ± 5 | 0 | \multirow{4}{}{2.5} |

| 1 | 60 ± 7 | 29.4 | ||

| 2.5 | 42 ± 6 | 50.6 | ||

| 5 | 20 ± 4 | 76.5 | ||

| Collagen (2 µg/mL) | 0 (Vehicle) | 90 ± 4 | 0 | \multirow{4}{}{1.8} |

| 1 | 55 ± 8 | 38.9 | ||

| 2.5 | 30 ± 5 | 66.7 | ||

| 5 | 15 ± 3 | 83.3 |

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway Diagram:

The following diagram illustrates a generalized platelet activation and aggregation pathway, highlighting potential targets for an inhibitory compound like this compound.

Caption: Generalized platelet activation signaling pathway.

Experimental Workflow Diagram:

The following diagram outlines the general workflow for testing the effect of a compound on platelet aggregation.

Caption: Workflow for platelet aggregation assay.

While specific information on this compound is not available, the provided general framework, protocols, and visualizations offer a comprehensive guide for researchers to design and conduct platelet aggregation studies for any novel compound. It is imperative to first obtain detailed information on the physicochemical properties and a hypothesized mechanism of action for this compound to tailor these protocols for accurate and meaningful results. Researchers are encouraged to consult established guidelines on platelet function testing for further details.[1]

References

Application Notes and Protocols for TS 155-2: A Tool for Studying Thrombin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a pivotal enzyme in hemostasis and thrombosis. Beyond its classical role in converting fibrinogen to fibrin, thrombin is a potent cellular activator, signaling through Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and smooth muscle cells.[1][2][3] This signaling cascade is implicated in a multitude of physiological and pathological processes, making it a critical area of study and a target for therapeutic intervention.[2] TS 155-2 is a macrocyclic lactone, related to hygrolidin, that has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. This property makes this compound a valuable pharmacological tool for dissecting the intricacies of thrombin signaling, particularly the mechanisms governing intracellular calcium mobilization. These application notes provide a comprehensive guide to utilizing this compound for studying thrombin-mediated cellular responses.

Mechanism of Action

Thrombin initiates intracellular signaling primarily through the activation of PARs, a family of G-protein coupled receptors. Upon proteolytic cleavage of the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4) by thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation. This activation triggers the coupling to various G-proteins, including Gαq, Gαi, and Gα12/13.

The Gαq pathway is central to calcium signaling. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This initial transient increase in intracellular calcium is often followed by a sustained phase of calcium entry from the extracellular space through store-operated or receptor-operated calcium channels.

This compound is proposed to specifically block this thrombin-evoked calcium entry, although the precise molecular target for this compound has not been fully elucidated in publicly available literature. By inhibiting this sustained calcium influx, this compound allows for the specific investigation of the roles of intracellular calcium stores versus extracellular calcium entry in downstream thrombin-mediated events.

Visualizing the Thrombin Signaling Pathway and the Role of this compound

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Testing the Antihypertensive Effects of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-induced calcium entry into cells.[1] Preliminary patent information suggests potential hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activities, although detailed scientific literature on its antihypertensive effects is currently limited.[1] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential antihypertensive agent. The protocols outlined below are designed to first confirm its blood pressure-lowering efficacy in a well-established animal model of hypertension and subsequently to elucidate its potential mechanism of action through a series of in vitro assays.

The primary objectives of this experimental design are:

-

To determine the in vivo antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats (SHR).

-

To investigate the potential mechanisms of action, including but not limited to, calcium channel blockade, inhibition of the renin-angiotensin system, and beta-adrenergic receptor antagonism.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, starting with the confirmation of in vivo efficacy, followed by a systematic in vitro investigation to identify the molecular target responsible for the antihypertensive effect.

References

Application Notes and Protocols for TS 155-2 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2 is a macrocyclic lactone derived from a Streptomyces species, recognized for its role as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells.[1] This mechanism of action makes it a compound of interest for research in areas such as signal transduction, platelet aggregation, and inflammatory processes.[1][2] Proper preparation of a sterile, stable, and accurately concentrated stock solution is the first critical step for reliable and reproducible in vitro experimental results. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution for cell culture applications.

Compound Information and Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1314486-37-7 | [1][3] |

| Synonyms | JBIR 100 | |

| Molecular Formula | C39H60O11 | |

| Molecular Weight | 704.9 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility. | |

| Storage Temperature | -20°C |

Mechanism of Action: Inhibition of Calcium Influx

This compound has been identified as an inhibitor of thrombin-stimulated calcium entry into cells. In many cell types, thrombin binding to its receptor initiates a signaling cascade that leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3, in turn, triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound is understood to block this secondary influx of calcium.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Sterile, disposable syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE or nylon)

-

Sterile syringes

-

Pipettes and sterile, filtered pipette tips

Stock Solution Concentration Table

To achieve a desired molar concentration, use the following table as a guide for the volume of DMSO to add to a specific mass of this compound. This calculation is based on a molecular weight of 704.9 g/mol .

| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

| 1 mg | 1.4186 mL | 283.7 µL | 141.9 µL |

| 5 mg | 7.0932 mL | 1.4186 mL | 709.3 µL |

| 10 mg | 14.1864 mL | 2.8373 mL | 1.4186 mL |

Table adapted from GlpBio.

Step-by-Step Reconstitution Protocol

The following workflow outlines the procedure for reconstituting lyophilized this compound.

-

Preparation : Bring the vial of this compound powder and the sterile DMSO to room temperature. To ensure all the powder is at the bottom of the vial, briefly centrifuge the vial before opening.

-

Weighing : In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

-

Dissolution : Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

-

Sterilization : Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe. Dispense the solution through the filter into a sterile polypropylene tube. While pure DMSO is generally considered hostile to microbial growth, for cell culture applications, sterile filtration is a critical step to eliminate any potential contamination.

-

Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical working concentrations used in your experiments.

-

Storage : Label the aliquots clearly with the compound name, concentration, date of preparation, and initials of the preparer. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect the vials from light.

Stability and Storage Recommendations

Proper storage is crucial to maintain the activity of the this compound stock solution.

| Storage Condition | Recommended Duration | Notes |

| -20°C | Up to 1 month | Minimize freeze-thaw cycles. Protect from light. |

| -80°C | Up to 6 months | Recommended for long-term storage. Minimize freeze-thaw cycles. Protect from light. |

Storage duration recommendations are based on general guidelines for similar compounds and should be validated for specific experimental needs.

Quality Control

-

Final Concentration in Media : When diluting the DMSO stock solution into your cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

-

Vehicle Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture media without the this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

-

This compound is for research use only and not for human or veterinary use.

By following these detailed application notes and protocols, researchers can confidently prepare a high-quality this compound stock solution, ensuring the integrity and reproducibility of their cell-based assays.

References

Application Notes and Protocols: Assessment of Anti-Ischaemic Properties of TS 155-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2 is a macrocyclic lactone identified as a blocker of thrombin-evoked calcium (Ca2+) entry into cells.[1] The original patent for this compound suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[1][2] However, it is critical to note that detailed investigations and published literature on the specific anti-ischaemic properties of this compound are not currently available. In vitro and in vivo studies are considered to be in the developmental stage.[1]

These application notes provide a comprehensive overview of established and robust methodologies for assessing the anti-ischaemic properties of an investigational compound like this compound, with a focus on its known mechanism as a calcium entry blocker. The following protocols are standard in the field of cardiovascular and neurological drug discovery and can be adapted for the evaluation of this compound.

In Vitro Assessment of Cytoprotective Effects

In vitro models are essential for initial screening and mechanistic studies. These models utilize cell cultures subjected to conditions that mimic ischaemia, primarily through oxygen and glucose deprivation (OGD).

Cell Viability Assays in an Ischaemia-Reperfusion Model

Objective: To determine the protective effect of this compound on cell viability following simulated ischaemia-reperfusion (I/R) injury.

Experimental Protocol:

-

Cell Culture:

-

For neuroprotection studies, human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For cardioprotection studies, rat cardiomyoblasts (e.g., H9c2) are used and cultured in DMEM with similar supplements.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Cells are seeded in 96-well plates.

-

The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

-

The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (typically 2-6 hours).

-

-

Reperfusion and Treatment:

-

Following OGD, the glucose-free medium is replaced with a standard, glucose-containing medium.

-

This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the medium at various concentrations. A vehicle control group must be included.

-

The cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.

-

-

Assessment of Cell Viability:

-

MTT Assay: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit.

-

Data Presentation:

The quantitative data should be summarized in a table format for easy comparison.

| Treatment Group | Concentration (µM) | Cell Viability (% of Normoxia Control) | LDH Release (% of Ischaemia Control) |

| Normoxia Control | - | 100 ± 5.2 | 5 ± 1.1 |

| Ischaemia Control | Vehicle | 45 ± 3.8 | 100 ± 8.5 |

| This compound | 0.1 | 52 ± 4.1 | 88 ± 6.3 |

| This compound | 1 | 68 ± 5.5 | 65 ± 5.9 |

| This compound | 10 | 85 ± 6.2 | 42 ± 4.7 |

*p < 0.05, *p < 0.01 vs. Ischaemia Control

Calcium Imaging

Objective: To investigate the effect of this compound on intracellular calcium ([Ca2+]i) overload during simulated ischaemia.

Experimental Protocol:

-

Cell Preparation: Cells (e.g., primary cortical neurons or H9c2 cells) are grown on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion Protocol:

-

Cells are initially perfused with a standard physiological salt solution.

-

To induce a calcium influx similar to that in ischaemia, cells can be stimulated with thrombin or subjected to OGD.

-

The effect of this compound is assessed by pre-incubating the cells with the compound before the stimulus or by co-application.

-

-

Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time, which is proportional to the [Ca2+]i.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical signaling pathway of this compound's anti-ischaemic action.

Caption: Workflow for in vitro cell viability assessment.

Ex Vivo Assessment in an Isolated Heart Model

The Langendorff-perfused isolated heart model is a cornerstone for preclinical assessment of cardioprotective agents.

Objective: To evaluate the effect of this compound on myocardial function and infarct size following global ischaemia-reperfusion in an isolated heart.

Experimental Protocol:

-

Heart Isolation: A rodent (e.g., rat or mouse) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure cardiac function parameters (LVDP, dP/dt).

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Ischaemia-Reperfusion Protocol:

-

Baseline: Record baseline cardiac function.

-

Treatment: Perfuse the heart with KH buffer containing this compound or vehicle for a defined period before ischaemia.

-

Global Ischaemia: Stop the perfusion to induce global ischaemia (typically 30 minutes).

-

Reperfusion: Restore perfusion (with or without this compound) for an extended period (e.g., 60-120 minutes) and record functional recovery.

-

-

Infarct Size Measurement:

-

At the end of reperfusion, the heart is frozen and sliced into sections.

-

The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red, leaving the infarcted area pale.

-

The areas are quantified using digital imaging software.

-

Data Presentation:

| Parameter | Control (I/R) | This compound (1 µM) + I/R |

| Cardiac Function Recovery (% of Baseline) | ||

| LVDP | 35 ± 4% | 62 ± 5% |

| +dP/dtmax | 38 ± 5% | 65 ± 6% |

| -dP/dtmax | 33 ± 4% | 59 ± 5% |

| Infarct Size | ||

| Infarct Area / Area at Risk (%) | 55 ± 6% | 28 ± 4% |

*LVDP: Left Ventricular Developed Pressure; dP/dt: Rate of pressure change. *p < 0.01 vs. Control

Experimental Workflow Diagram

Caption: Workflow for the ex vivo Langendorff heart experiment.

In Vivo Assessment of Myocardial Infarction

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.

Objective: To determine the efficacy of this compound in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized, intubated, and mechanically ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. In a reperfusion model, the ligature is removed after a period (e.g., 45 minutes).

-

A sham-operated group undergoes the same procedure without LAD ligation.

-

-